

Aminoxyacetamide-PEG3-azide: A Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Aminoxyacetamide-PEG3-azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Aminoxyacetamide-PEG3-azide**, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in creating antibody-drug conjugates (ADCs), and presents visual workflows to facilitate understanding and implementation in a research setting.

Core Molecular and Physical Properties

Aminoxyacetamide-PEG3-azide is a versatile chemical tool designed for the precise linkage of molecules. Its structure features an aminoxyacetamide group, an azide moiety, and a three-unit polyethylene glycol (PEG) spacer. This combination of functionalities allows for a two-step, orthogonal conjugation strategy, making it a valuable reagent for constructing complex biomolecular architectures like ADCs. The PEG spacer not only enhances the solubility of the molecule and its conjugates but also provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.^[1]

Property	Value
Molecular Weight	291.3 g/mol [1]
Molecular Formula	C ₁₀ H ₂₁ N ₅ O ₅ [1]
CAS Number	1379761-16-6[1][2]
Appearance	Colorless to light yellow liquid[3]
Solubility	Soluble in water (125 mg/mL with sonication)[3], DCM, THF, acetonitrile, DMF, and DMSO.[4]
Storage	Store at -20°C for long-term stability.[1][2]

Functional Groups and Reactivity

The utility of **Aminoxyacetamide-PEG3-azide** stems from its two distinct reactive groups, which allow for sequential and specific conjugation reactions.

- Aminoxyacetamide Group:** This moiety reacts selectively with carbonyl compounds, such as aldehydes and ketones, to form a stable oxime bond.[1] This reaction is particularly useful for targeting proteins that have been engineered to contain a carbonyl group or for reacting with oxidized carbohydrates on antibodies.
- Azide Group:** The azide functionality is a key component for "click chemistry." It readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO or BCN), forming a stable triazole ring.[1]

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a general two-step procedure for conjugating a cytotoxic drug (payload) to an antibody using **Aminoxyacetamide-PEG3-azide**.

Step 1: Introduction of a Carbonyl Group onto the Antibody

- Glycan Oxidation: For antibodies with accessible carbohydrate moieties, selective oxidation can generate aldehyde groups. A common method involves treating the antibody with a mild oxidizing agent like sodium periodate (NaIO_4).
 - Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 5-10 mg/mL.
 - Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
 - Incubate the reaction in the dark for 30-60 minutes at room temperature.
 - Quench the reaction by adding an excess of glycerol or ethylene glycol.
 - Remove excess reagents and byproducts by buffer exchange using a desalting column or dialysis.

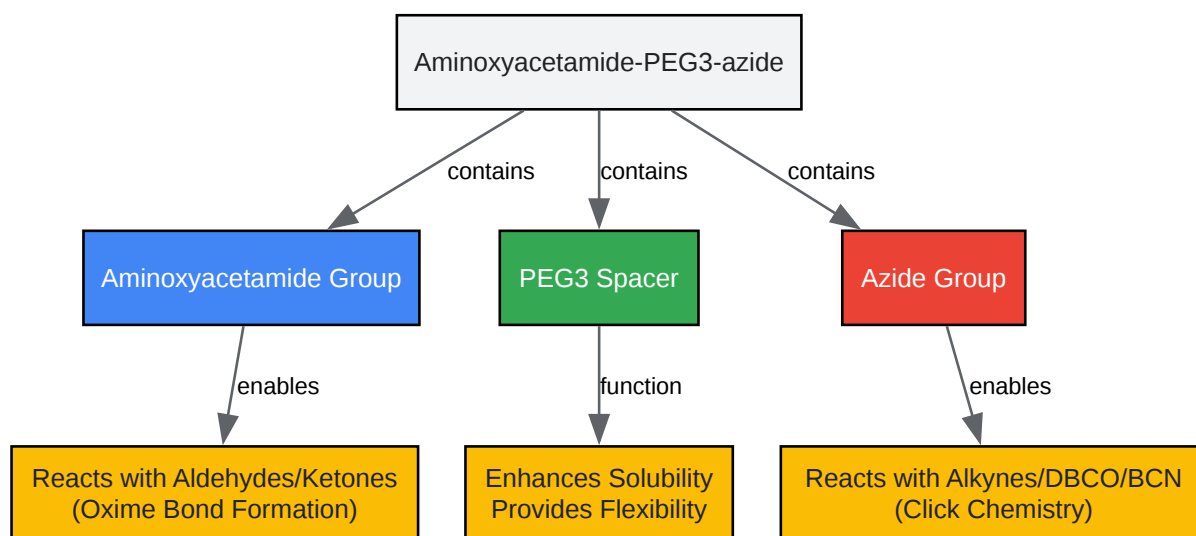
Step 2: Conjugation of the Linker and Payload

- Oxime Ligation: The aldehyde-modified antibody is first reacted with the aminooxyacetamide group of the linker.
 - Adjust the pH of the oxidized antibody solution to approximately 6.0-6.5.
 - Add a 20- to 50-fold molar excess of **Aminooxyacetamide-PEG3-azide** to the antibody solution.
 - Incubate the reaction for 2-4 hours at room temperature.
 - Purify the antibody-linker conjugate by size-exclusion chromatography (SEC) to remove unreacted linker.
- Click Chemistry: The azide-functionalized antibody is then conjugated to an alkyne-modified cytotoxic payload.
 - Prepare a stock solution of the alkyne-payload in a water-miscible organic solvent (e.g., DMSO).

- In a separate tube, prepare the catalyst solution. For CuAAC, this typically involves a copper(II) sulfate (CuSO_4) solution, a reducing agent like sodium ascorbate, and a copper-chelating ligand such as THPTA.
- Add the alkyne-payload to the azide-functionalized antibody solution (typically a 5- to 10-fold molar excess).
- Add the catalyst solution to initiate the click reaction.
- Allow the reaction to proceed for 1-2 hours at room temperature.
- Purify the final ADC product using SEC or another suitable chromatography method to remove unreacted payload and catalyst components.

Diagrams and Workflows

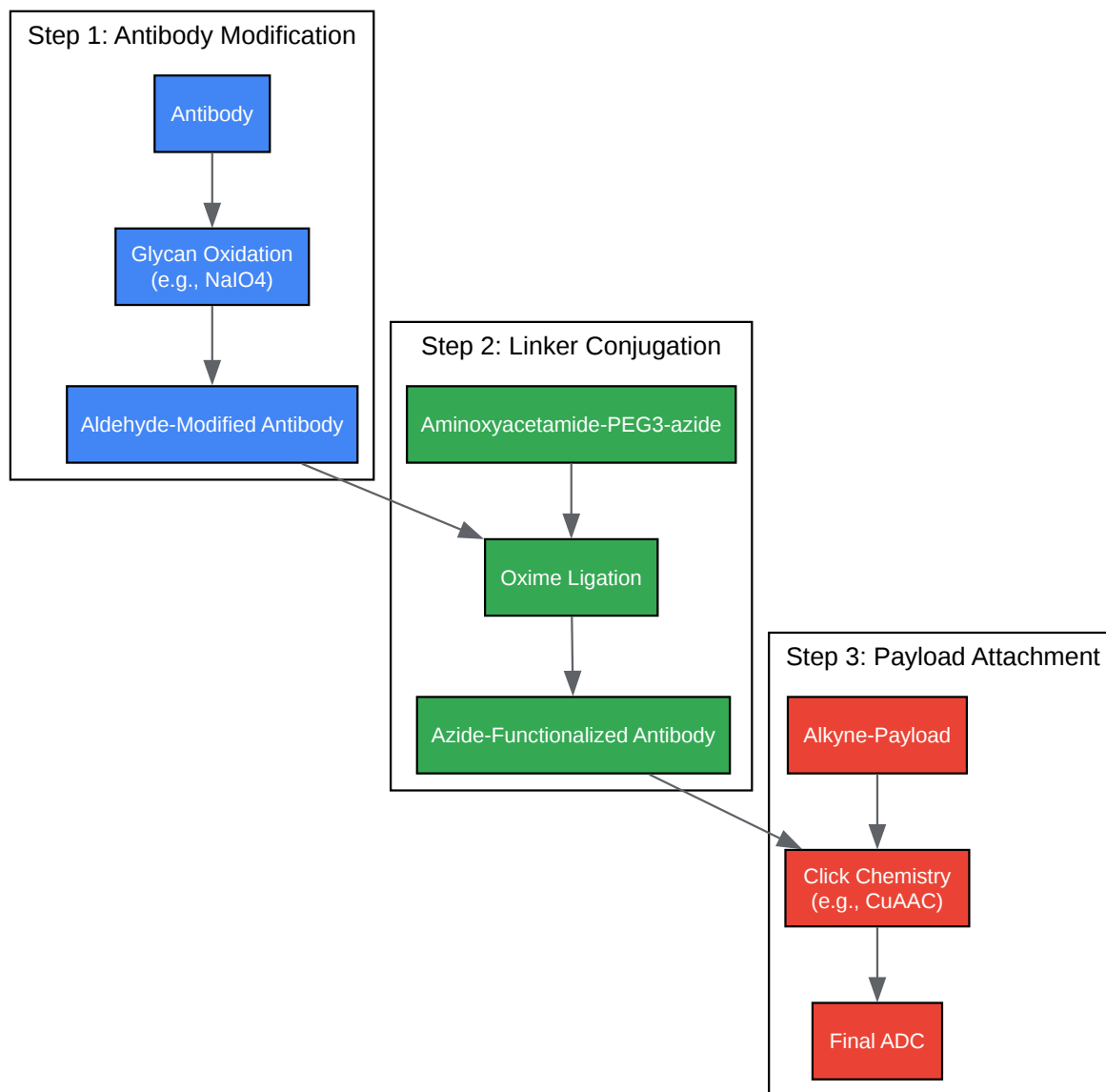
Logical Relationship of Aminoxyacetamide-PEG3-azide Components



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Caption: Functional components of the linker.

Experimental Workflow for ADC Synthesis



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Caption: ADC synthesis workflow.

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